molecular formula C23H22N2O3 B12923827 3-Isoxazolidinecarboxamide, N-(2-methoxyphenyl)-2,5-diphenyl- CAS No. 62513-18-2

3-Isoxazolidinecarboxamide, N-(2-methoxyphenyl)-2,5-diphenyl-

Cat. No.: B12923827
CAS No.: 62513-18-2
M. Wt: 374.4 g/mol
InChI Key: ZFGYCZBOYBUFGT-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2,5-diphenylisoxazolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an isoxazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The methoxyphenyl and diphenyl groups attached to the isoxazolidine ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2,5-diphenylisoxazolidine-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-2,5-diphenylisoxazolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the isoxazolidine ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

N-(2-Methoxyphenyl)-2,5-diphenylisoxazolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2,5-diphenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: A compound with similar structural features and potential biological activities.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine:

Uniqueness

N-(2-Methoxyphenyl)-2,5-diphenylisoxazolidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the isoxazolidine ring

Properties

CAS No.

62513-18-2

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2,5-diphenyl-1,2-oxazolidine-3-carboxamide

InChI

InChI=1S/C23H22N2O3/c1-27-21-15-9-8-14-19(21)24-23(26)20-16-22(17-10-4-2-5-11-17)28-25(20)18-12-6-3-7-13-18/h2-15,20,22H,16H2,1H3,(H,24,26)

InChI Key

ZFGYCZBOYBUFGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC(ON2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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